(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride chemical properties
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride chemical properties
An In-depth Technical Guide to (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride
Introduction
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride is a substituted pyridinamine derivative that serves as a highly versatile and valuable building block for drug discovery and development professionals. Its unique trifunctional architecture—comprising a primary aminomethyl group, a nucleophilic substitution-receptive chloro substituent, and a methylated pyridine core—offers multiple points for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and scientists in medicinal chemistry. The strategic placement of its functional groups makes it a privileged scaffold for constructing complex molecules, particularly in the development of targeted therapeutics such as kinase inhibitors.[1]
Physicochemical and Structural Properties
The hydrochloride salt form of (5-Chloro-3-methylpyridin-2-yl)methanamine enhances its stability and improves its handling characteristics, rendering it a readily usable, solid material for synthetic applications.[2]
Core Data
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1257535-41-3 | [2][3] |
| Molecular Formula | C₇H₉ClN₂·HCl | [3] |
| Molecular Weight | 193.07 g/mol | [3] |
| Physical Form | Solid | [2] |
| Purity | Typically >95% | [3] |
| Storage | Store at room temperature in a dry, cool environment | [2] |
| InChI Key | KCHDELNMWQMQBU-UHFFFAOYSA-N | [2] |
Structural Elucidation & Spectral Data
While specific, publicly available spectra for this exact compound are limited, its structure allows for the confident prediction of its key spectral characteristics.
Caption: Chemical structure of the title compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl group (CH₃) protons around 2.3-2.6 ppm, a singlet for the aminomethyl (CH₂) protons shifted downfield (around 4.0-4.5 ppm) due to the adjacent ammonium group, and two singlets or narrow doublets in the aromatic region (7.5-8.5 ppm) for the two pyridine ring protons. The broad singlet for the ammonium (NH₃⁺) protons would appear further downfield and may exchange with D₂O.
-
¹³C NMR: The carbon spectrum would display seven unique signals: one in the aliphatic region for the methyl carbon, one for the aminomethyl carbon, and five distinct signals in the aromatic/heteroaromatic region for the pyridine ring carbons, with the carbon bearing the chloro substituent being significantly influenced.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching from the ammonium group (a broad band around 2800-3100 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyridine ring (approx. 1550-1600 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.
Synthesis and Purification Protocol
The most logical and industrially scalable synthesis of (5-Chloro-3-methylpyridin-2-yl)methanamine initiates from the corresponding nitrile, 5-chloro-3-methylpicolinonitrile. This precursor is readily available and allows for a direct and high-yielding reduction to the primary amine.
Caption: Proposed synthetic workflow diagram.
Step-by-Step Experimental Protocol: Nitrile Reduction
This protocol describes a representative lab-scale synthesis via Lithium Aluminum Hydride (LAH) reduction.
-
Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Lithium Aluminum Hydride (LAH) (1.2 eq.) suspended in anhydrous Tetrahydrofuran (THF).
-
Rationale (Expertise): An inert atmosphere and anhydrous conditions are critical as LAH reacts violently with water. THF is the preferred solvent due to its ability to dissolve the LAH-complex and its appropriate boiling point.
-
-
Precursor Addition: 5-chloro-3-methylpicolinonitrile (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension at 0 °C.
-
Rationale (Trustworthiness): Slow, controlled addition at low temperature is essential to manage the exothermic reaction and prevent side reactions.
-
-
Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up/Quenching: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), following the Fieser workup procedure.
-
Rationale (Expertise): This specific quenching procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the isolation of the free-base amine.
-
-
Isolation of Free Base: The resulting slurry is stirred for 30 minutes, and the solids are removed by filtration through a pad of Celite, washing with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude free base amine.
-
Salt Formation and Purification: The crude amine is dissolved in a minimal amount of a suitable solvent like isopropanol or diethyl ether. A solution of HCl in the same solvent (or gaseous HCl) is added until precipitation is complete. The resulting white solid is collected by filtration, washed with cold ether, and dried under vacuum to afford the pure (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride.
-
Rationale (Trustworthiness): Conversion to the hydrochloride salt is a highly effective purification method for amines, as the salt typically has lower solubility and crystallizes readily, leaving organic impurities behind in the solvent.
-
Chemical Reactivity and Safe Handling
The synthetic utility of this molecule is derived from the distinct reactivity of its primary amine and the chloro-substituted pyridine ring.
Caption: Key reaction pathways for the title compound.
Reactivity Profile
-
Aminomethyl Group: As a primary amine, this group readily undergoes standard transformations. These include N-acylation with acid chlorides or anhydrides to form amides, N-alkylation with alkyl halides, reductive amination with aldehydes or ketones, and reaction with sulfonyl chlorides to produce stable sulfonamides. These reactions are fundamental in building diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
Chloro-Substituted Pyridine Ring: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles. More importantly, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. Conditions for Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions can be employed to introduce aryl, heteroaryl, alkyne, or amine fragments at this position, dramatically increasing molecular complexity.
Safety and Handling
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.[2]
-
Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2] The GHS07 "Exclamation Mark" pictogram is applicable.[2]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid creating dust.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]
Applications in Drug Discovery
Substituted 2-aminomethylpyridine scaffolds are prevalent in modern medicinal chemistry due to their favorable pharmacological properties and ability to form key interactions with biological targets.[5] This specific building block is strategically designed for the synthesis of kinase inhibitors and other targeted agents.
-
Kinase Inhibitors: The 2-aminopyridine motif is a core structural feature in numerous kinase inhibitors, where it often acts as a hinge-binding element.[1] For example, related structures are crucial starting materials for Janus Kinase (JAK) inhibitors, which are used to treat autoimmune diseases and myeloproliferative neoplasms.[1] The synthetic handles on this molecule allow for the systematic exploration of the solvent-exposed regions of the kinase active site.
-
Hsp90 Inhibitors: Research has identified potent and selective inhibitors of Heat Shock Protein 90 (Hsp90) based on complex heterocyclic systems built using substituted (pyridin-2-yl)methylamine intermediates.[6] These compounds are investigated as potential anti-cancer agents.
-
Orexin Receptor Antagonists: The aminomethylpyridine core has been incorporated into selective orexin 2 receptor antagonists (2-SORAs), which are being developed for the treatment of insomnia.[7] The versatility of the scaffold allows for the fine-tuning of properties required for CNS drug candidates, such as oral bioavailability and metabolic stability.
References
-
Pipzine Chemicals. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. [Online] Available at: [Link]
-
Journal of the Chemical Society, Dalton Transactions. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. [Online] Available at: [Link]
-
A2Z Chemical. (5-chloro-2-pyridyl)methanamine dihydrochloride. [Online] Available at: [Link]
- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
National Institutes of Health (NIH). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Online] Available at: [Link]
-
Wikipedia. 2-Aminopyridine. [Online] Available at: [Link]
-
PubChem. 3-(Chloromethyl)-5-methylpyridine hydrochloride. [Online] Available at: [Link]
-
PubChem. 5-Chloro-3-fluoro-N-methylpyridin-2-amine. [Online] Available at: [Link]
-
PubMed. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. [Online] Available at: [Link]
-
PubMed. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. [Online] Available at: [Link]
- Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride | 1257535-41-3 [sigmaaldrich.cn]
- 3. (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride | [frontierspecialtychemicals.com]
- 4. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
